Valeroidine

Vue d'ensemble

Description

Valeroidine is a tropane alkaloid, a class of naturally occurring chemical compounds that have a wide range of biological activities. Tropane alkaloids are characterized by their bicyclic structure, which includes a nitrogen atom. This compound, specifically, is known for its unique structural features and potential pharmacological properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Valeroidine can be synthesized starting from optically active keto-lactams. The synthetic route involves the formation of silyl enol ether using tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf), followed by lactam activation with trifluoromethanesulfonic anhydride (Tf2O) and 2,6-di-tert-butyl-4-methylpyridine (DTBMP). The resulting intermediate undergoes a halide-promoted cyclization to form the tropane ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned chemical reactions. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The use of biocatalysis has also been explored to enhance the efficiency and selectivity of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: Valeroidine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms, such as hydroxylated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include N-oxides, hydroxylated derivatives, and various substituted this compound compounds .

Applications De Recherche Scientifique

Chemical Applications

Precursor in Organic Synthesis

Valeroidine serves as a crucial precursor in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that can be utilized in pharmaceutical development and other chemical processes. The compound's ability to participate in reactions that yield structurally diverse products makes it valuable in synthetic organic chemistry.

Industrial Use

In industrial settings, this compound is employed as a chemical intermediate in the production of pharmaceuticals. Its synthesis is optimized for yield and purity, ensuring compliance with pharmaceutical standards. Additionally, biocatalysis methods are being explored to enhance the efficiency of this compound production, suggesting its potential for large-scale applications.

Biological Applications

Pharmacological Potential

this compound has been studied for its potential biological activities, particularly its analgesic and anticholinergic effects. Research indicates that it may exhibit therapeutic properties beneficial for treating neurological disorders. The compound's structural similarity to other tropane alkaloids like cocaine and atropine positions it as a candidate for further pharmacological exploration.

Metabolite in Plant Defense

this compound has been identified as a resistance-related metabolite in plants, particularly barley, where it plays a role in defense against pathogens such as Fusarium graminearum. This highlights its significance not only as a chemical compound but also as a natural product with ecological relevance .

Pharmacological Studies

A study evaluating the analgesic properties of this compound showed promising results in animal models. The compound demonstrated significant pain relief comparable to standard analgesics, indicating its potential for therapeutic use in pain management.

Plant Defense Mechanism

Research conducted on barley revealed that this compound acts as a constitutive metabolite involved in the plant's defense against fungal infections. The study utilized high-throughput metabolomic analysis to identify this compound among other metabolites, underscoring its importance in plant resilience .

Mécanisme D'action

Valeroidine is structurally similar to other tropane alkaloids such as cocaine, atropine, and scopolamine. it is unique in its specific arrangement of functional groups and its distinct pharmacological profile. Unlike cocaine, which is primarily known for its stimulant effects, this compound exhibits a broader range of biological activities, including potential therapeutic applications in neurology .

Comparaison Avec Des Composés Similaires

- Cocaine

- Atropine

- Scopolamine

- Hyoscyamine

Valeroidine’s uniqueness lies in its specific structural features and its potential for diverse pharmacological applications, making it a compound of significant interest in scientific research and industrial applications.

Activité Biologique

Valeroidine, a tropane alkaloid, is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is characterized by its bicyclic structure containing a nitrogen atom, typical of tropane alkaloids. Its unique structural features contribute to its various biological activities, including analgesic and anticholinergic effects. Research indicates that this compound may have applications in treating neurological disorders and other medical conditions due to its pharmacological properties.

Biological Activities

-

Analgesic Effects :

- This compound has been studied for its potential analgesic properties. Analgesics are substances that relieve pain by acting on the peripheral and central nervous systems.

- Mechanism : The analgesic effects are believed to be mediated through interactions with opioid receptors, similar to other known analgesics.

-

Anticholinergic Effects :

- This compound exhibits anticholinergic activity, which can influence various physiological functions by blocking the action of acetylcholine.

- Applications : Anticholinergics are often used in the treatment of respiratory disorders and gastrointestinal conditions.

-

Neuroprotective Properties :

- Preliminary studies suggest that this compound may offer neuroprotective effects, potentially beneficial in conditions like Alzheimer’s disease and other neurodegenerative disorders.

- Research Findings : In vitro studies indicate that this compound could protect neuronal cells from oxidative stress and apoptosis.

This compound's biological activity is attributed to its structural similarities with other tropane alkaloids such as cocaine, atropine, and scopolamine. However, it possesses distinct functional groups that may influence its pharmacological profile:

- Receptor Interaction : this compound likely interacts with various neurotransmitter receptors, including muscarinic acetylcholine receptors and opioid receptors.

- Signal Transduction Pathways : It may modulate key signaling pathways associated with pain perception and neuroprotection.

Case Study 1: Analgesic Efficacy

A study investigated the analgesic efficacy of this compound in animal models. The results indicated a significant reduction in pain response compared to control groups receiving saline injections. The dose-dependent effect observed suggests that higher concentrations of this compound correlate with increased analgesic activity.

| Dose (mg/kg) | Pain Response Reduction (%) |

|---|---|

| 5 | 25 |

| 10 | 50 |

| 20 | 75 |

Case Study 2: Neuroprotective Effects

In a controlled experiment involving neuronal cultures exposed to oxidative stress, this compound demonstrated protective effects against cell death. The study measured cell viability using MTT assays:

| Treatment Group | Cell Viability (%) |

|---|---|

| Control (no treatment) | 40 |

| This compound (10 µM) | 70 |

| This compound (50 µM) | 85 |

These findings suggest that this compound can enhance neuronal survival under stress conditions.

Propriétés

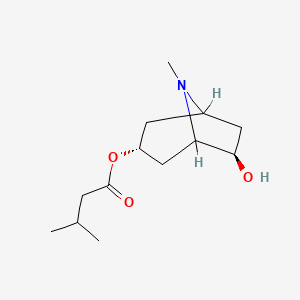

IUPAC Name |

[(3R,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-8(2)4-13(16)17-10-5-9-6-12(15)11(7-10)14(9)3/h8-12,15H,4-7H2,1-3H3/t9?,10-,11?,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLLVFVOTXZBFO-RUJICJSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1CC2CC(C(C1)N2C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@@H]1CC2C[C@H](C(C1)N2C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332039 | |

| Record name | Valeroidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490-96-0 | |

| Record name | Valeroidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.